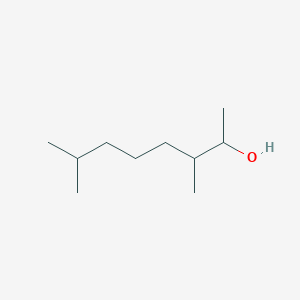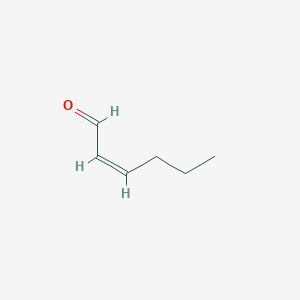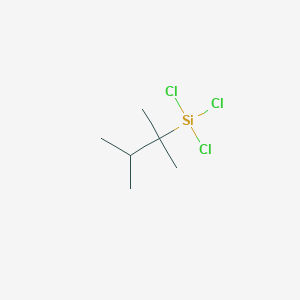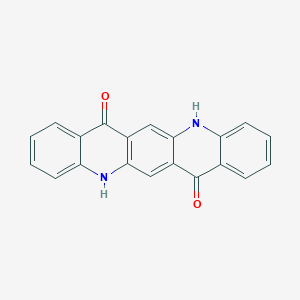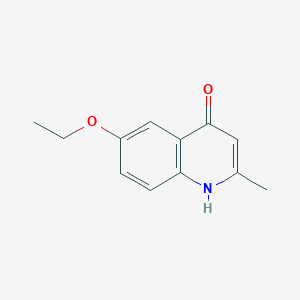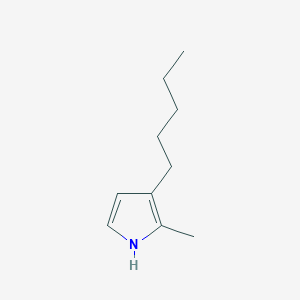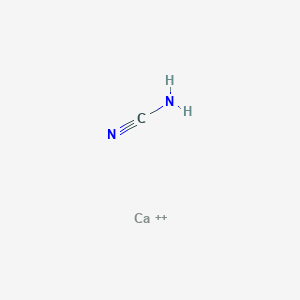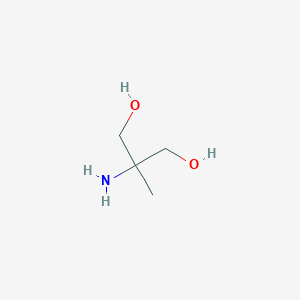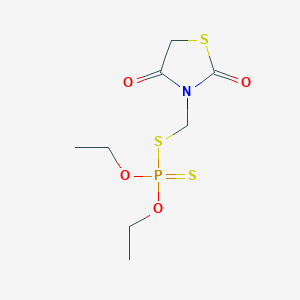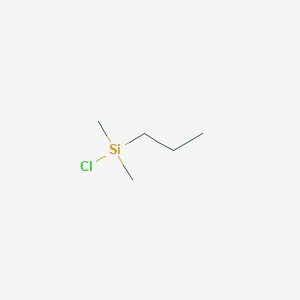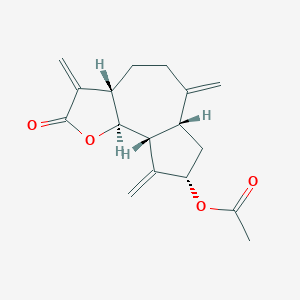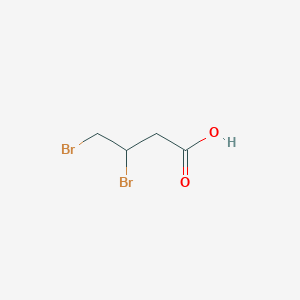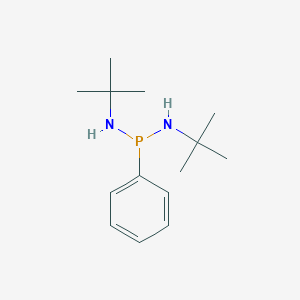
Phosphonous diamide, N,N'-bis(t-butyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- (PDA), is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PDA is a phosphorus-containing compound that has two amide groups and two t-butyl groups attached to a phenyl ring.
作用機序
The mechanism of action of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is not fully understood, but it is believed to involve the coordination of the phosphorus atom with metal ions. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to selectively bind to certain metal ions such as copper, zinc, and iron. The binding of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- to metal ions can lead to the formation of stable complexes that can have various biological and chemical effects.
生化学的および生理学的効果
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to have various biochemical and physiological effects. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been shown to inhibit the growth of cancer cells and to induce cell death in vitro. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been found to have antioxidant and anti-inflammatory properties. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been shown to reduce the levels of reactive oxygen species (ROS) and to protect cells from oxidative stress. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
実験室実験の利点と制限
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has several advantages for lab experiments. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a stable and easy-to-handle compound that can be synthesized in large quantities. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is also a versatile compound that can be used in various organic reactions and as a ligand for metal ions. However, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has some limitations for lab experiments. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a relatively new compound, and its properties and applications are still being explored. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can also be toxic to cells at high concentrations, and its effects on living organisms are not fully understood.
将来の方向性
There are several future directions for the research on Phosphonous diamide, N,N'-bis(t-butyl)phenyl-. One direction is to explore the potential applications of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- in catalysis and materials science. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be used as a ligand for metal ions in the synthesis of new catalysts and porous materials. Another direction is to investigate the biological effects of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- in living organisms. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be used as a tool to study the role of metal ions in biological systems and to develop new metal-based drugs. Finally, the development of new synthetic methods for Phosphonous diamide, N,N'-bis(t-butyl)phenyl- and its derivatives can lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be synthesized using a simple and efficient method and has been found to have various biochemical and physiological effects. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has several advantages for lab experiments, but its properties and applications are still being explored. The research on Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has the potential to lead to the discovery of new compounds with unique properties and applications.
合成法
The synthesis method of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- involves the reaction of phosphorus trichloride with N,N'-bis(t-butyl)phenylamine in the presence of a base such as triethylamine. The reaction leads to the formation of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- as a white crystalline solid. The yield of Phosphonous diamide, N,N'-bis(t-butyl)phenyl- can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been extensively studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been found to be an efficient catalyst for various organic reactions such as C-C bond formation, C-H activation, and cross-coupling reactions. Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, Phosphonous diamide, N,N'-bis(t-butyl)phenyl- has been studied for its potential as an anticancer agent and as a metal chelator.
特性
CAS番号 |
15916-96-8 |
|---|---|
製品名 |
Phosphonous diamide, N,N'-bis(t-butyl)phenyl- |
分子式 |
C14H25N2P |
分子量 |
252.34 g/mol |
IUPAC名 |
N-[(tert-butylamino)-phenylphosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H25N2P/c1-13(2,3)15-17(16-14(4,5)6)12-10-8-7-9-11-12/h7-11,15-16H,1-6H3 |
InChIキー |
FXGDOVYIOJZOFX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NP(C1=CC=CC=C1)NC(C)(C)C |
正規SMILES |
CC(C)(C)NP(C1=CC=CC=C1)NC(C)(C)C |
その他のCAS番号 |
15916-96-8 |
同義語 |
Di(tert-butylamino)phenylphosphine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



